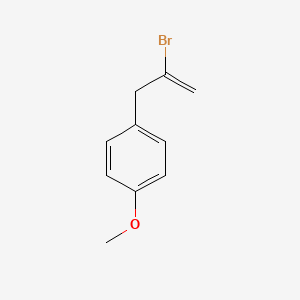

2-溴-3-(4-甲氧基苯基)-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

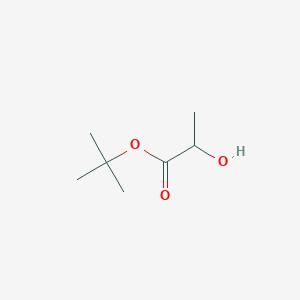

The compound "2-Bromo-3-(4-methoxyphenyl)-1-propene" is a brominated propene derivative with a methoxyphenyl group. It is structurally related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The presence of the bromine atom and the methoxyphenyl group suggests that this compound could be an intermediate in organic synthesis or have interesting electronic properties.

Synthesis Analysis

The synthesis of related brominated compounds has been reported in the literature. For instance, a natural product with a similar brominated and methoxyphenyl structure was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another related compound, 2-bromo-6-methoxynaphthalene, has been synthesized using various methods, including methylation with dimethyl sulfate and a site-directed nuclear bromination by two-phase electrolysis . These methods highlight the versatility in synthesizing brominated aromatic compounds, which could be applicable to the synthesis of "2-Bromo-3-(4-methoxyphenyl)-1-propene."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure and stereochemistry of a compound with a similar bromo-propylidene group were determined by X-ray analysis, revealing the presence of both E and Z isomers in the crystal . The dihedral angles between the planes of the substituent groups in these molecules have been measured, providing insight into the conformational preferences of such compounds .

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions due to the reactivity of the bromine atom. For instance, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . This type of reaction could be relevant for further functionalization of "2-Bromo-3-(4-methoxyphenyl)-1-propene."

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of substituents such as methoxy groups and bromine atoms. These substituents can affect the compound's boiling point, solubility, and stability. The electronic properties, such as bandgap energies and electrophilic sites, can be analyzed using computational methods like density functional theory, as demonstrated in the study of a similar 1-phenyl-3-(4-methoxyphenyl)-2-propenone compound . Additionally, the biological activity of these compounds can be evaluated through antimicrobial studies, as seen with a synthesized dihydropyrimidinone derivative .

科学研究应用

1. 亲核攻击中的区域化学

Organ、Arvanitis和Hynes(2003年)的研究探讨了亲核攻击对2-卤代π-烯丙基复合物的区域化学。他们发现,相关化合物2,3-二溴-1-丙烯在钯催化下离子化后,生成的复合物可以与马隆酸亲核试剂发生烷基化反应。这项研究提供了关于涉及2-溴-3-(4-甲氧基苯基)-1-丙烯的化学行为和潜在反应的见解 (Organ, Arvanitis, & Hynes, 2003)。

2. 四氢吡喃基保护基

Horning、Kavadias和Muchowski(1970年)讨论了3-溴-2-(四氢吡喃-2-氧基)丙烯作为一种掩蔽的乙酰溴化物的用途,这是所关注化合物的一种变体。这项研究突出了这类化合物在合成化学中的实用性,特别是在保护基策略中 (Horning, Kavadias, & Muchowski, 1970)。

3. 多巴胺β-羟化酶的抑制剂

Colombo、Rajashekhar、Giedroc和Villafranca(1984年)发现2-溴-3-(对羟基苯基)-1-丙烯是多巴胺β-羟化酶的底物和抑制剂。这表明了潜在的药理应用,特别是在神经功能和疾病的背景下 (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984)。

4. 基态几何参数和电荷密度分布

Hameed(2006年)对香豆素衍生物的电子结构进行了理论研究,包括3-(4-溴苯基)-1-(4-甲氧基苯基)-2-丙烯-1-酮。这项研究对于理解电子性质和在材料科学中的潜在应用至关重要 (Hameed, 2006)。

5. 红藻中的溴酚衍生物

Zhao等人(2004年)从红藻Rhodomela confervoides中分离出各种溴酚衍生物,包括结构类似于2-溴-3-(4-甲氧基苯基)-1-丙烯的化合物。这些化合物被评估其对人类癌细胞系和微生物的活性,表明了潜在的生物医学应用 (Zhao et al., 2004)。

作用机制

Target of Action

Similar compounds such as 2-bromo-4-methoxyacetophenone have been used as alkylating agents , suggesting that the compound might interact with nucleophilic sites in biological molecules.

Mode of Action

As an alkylating agent, 2-Bromo-3-(4-methoxyphenyl)-1-propene could potentially interact with its targets by transferring its alkyl group. This can result in the modification of the target molecule, potentially altering its function .

Biochemical Pathways

Alkylating agents generally interfere with dna replication and transcription by alkylating nucleotides, which can disrupt cellular processes .

属性

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFNFJGDWNXZAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373714 |

Source

|

| Record name | 2-Bromo-3-(4-methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-methoxyphenyl)-1-propene | |

CAS RN |

90968-62-0 |

Source

|

| Record name | 2-Bromo-3-(4-methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)